molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B578451
CAS No.: 1352723-51-3
M. Wt: 212.05
InChI Key: ZOAJIYWYENWDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a versatile brominated heterocyclic building block of significant interest in medicinal and agrochemical research . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities . This core structure is found in molecules that act as inverse agonists for RORγt and as inhibitors for therapeutic targets such as JAK1 and JAK2 kinases . Research into related analogues has also indicated potential applications in the treatment of cardiovascular disorders and type 2 diabetes . The bromine substituent at the 2-position and the methyl group at the 8-position of this specific compound provide distinct sites for further synthetic modification, enabling its use in cross-coupling reactions and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and agricultural chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJIYWYENWDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856701
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-51-3
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its ability to inhibit AXL receptor tyrosine kinase function. AXL is implicated in various cancers and is associated with tumor growth and metastasis. Inhibiting this pathway can potentially lead to reduced tumor proliferation and improved patient outcomes in various types of cancer, including:

  • Breast cancer
  • Lung cancer
  • Prostate cancer
  • Ovarian cancer

Clinical studies have shown that compounds targeting AXL can significantly decrease tumor growth in xenograft models of breast carcinoma .

Inflammatory Diseases

Research indicates that triazolo compounds may also play a role in treating inflammatory and autoimmune diseases. The inhibition of certain enzymes involved in inflammatory pathways has been linked to the therapeutic effects of these compounds. For instance, this compound could be explored further for its potential use against conditions such as rheumatoid arthritis and lupus .

Mechanistic Insights

The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival. By inhibiting AXL receptor activity, the compound disrupts downstream signaling cascades that promote tumor growth and angiogenesis.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes that involve bromination and methylation of precursor compounds. Research into derivatives of this compound has shown that modifications can enhance its potency and selectivity against target receptors. For example:

  • Derivatives with additional methyl or halogen substitutions have been synthesized to improve biological activity.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In vitro assays demonstrated that this compound effectively inhibits AXL-mediated signaling in breast cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
  • Autoimmune Disease Models : Animal models treated with this compound showed reduced symptoms of inflammation and improved clinical scores compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolopyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Applications/Activities Synthesis Method (Yield) Reference
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C8), CH₃ (C2) Pharmaceutical intermediate; antibacterial activity (Gram-positive bacteria) Halogenation via alkyl halides (no yield reported)
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C8) Organic synthesis intermediate; antimicrobial research Unspecified halogenation (purity ≥98%)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) Antibacterial agent (MIC: 0.5–2 μg/mL against S. aureus, E. faecium) Suzuki coupling or halogenation
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) Antifungal and antiviral research; CoMFA modeling for activity optimization Multi-step condensation (yield: 55–70%)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C6) Kinase inhibition studies; material science applications Halogen exchange reactions

Key Observations

Substituent Position and Bioactivity :

  • Bromine at C6 (e.g., 6-bromo derivatives) enhances antibacterial potency against Gram-positive pathogens, likely due to improved membrane penetration . In contrast, bromine at C8 (e.g., 8-bromo-2-methyl) may prioritize herbicidal activity, as seen in triazolopyrimidine analogs where spatial arrangement affects target binding (e.g., acetolactate synthase inhibition in plants) .
  • Methyl groups (e.g., C2 or C8) improve metabolic stability and lipophilicity, critical for pharmacokinetics in drug candidates .

Synthetic Accessibility: Microwave-assisted, catalyst-free methods (e.g., using enaminonitriles and benzohydrazides) achieve high yields (80–95%) for triazolopyridines, but brominated analogs often require post-synthetic halogenation . Chlorination with POCl₃ or oxalyl chloride is effective for introducing halogens at C5/C6, albeit with longer reaction times (2–19 hours) .

Safety and Handling :

  • Brominated triazolopyridines (e.g., 8-bromo-2-methyl) require precautions due to respiratory and skin irritation hazards (GHS hazard codes: H315, H319, H335) . Chlorinated analogs (e.g., 8-bromo-6-chloro) may pose additional environmental risks due to halogen persistence .

Biological Activity

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by its unique structure that combines a triazole and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.04664 g/mol
  • IUPAC Name : 2-bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

The presence of a bromine atom at the 2-position and a methyl group at the 8-position contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Organism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes preliminary findings on the antimicrobial efficacy of the compound.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
Cell Line IC50 (µM)
HeLa5.0
MCF-77.5

These results suggest that this compound may serve as a lead structure for developing novel anticancer agents.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cancer metabolism.

Enzyme Inhibition Type IC50 (µM)
NAMPTCompetitive3.0

This inhibition can disrupt metabolic pathways in cancer cells, providing a therapeutic avenue for further exploration.

Case Studies

A notable study explored the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls:

  • Treatment Duration : 30 days
  • Dosage : 10 mg/kg body weight

The treated group showed an average tumor volume reduction of approximately 45% compared to untreated controls.

Q & A

Q. What are the most reliable synthetic routes for 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yields?

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization or palladium-catalyzed cross-coupling. For brominated analogs like 2-Bromo-8-methyl derivatives:

  • Oxidative cyclization : N-(2-pyridyl)amidines or guanidines are cyclized using oxidants like MnO₂, NaOCl, or PIFA (PhI(OAc)₂) .
  • Palladium-catalyzed substitution : 8-Bromo intermediates (e.g., 8-bromo-[1,2,4]triazolo[1,5-a]pyridine) react with nucleophiles (e.g., CN⁻ via Zn(CN)₂) under Pd catalysis to introduce substituents .

Q. Key Considerations :

MethodReagents/ConditionsYield RangeReference
Oxidative cyclizationMnO₂, EtOH, reflux60-75%
Pd catalysisPd(PPh₃)₄, Zn(CN)₂, DMF, 80°C50-65%

Yields depend on steric hindrance, electronic effects of substituents, and catalyst loading.

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2-8.5 ppm) and methyl groups (δ 2.5-3.0 ppm) confirm substitution patterns .
    • IR : C-Br stretches (~550 cm⁻¹) and triazole/pyridine ring vibrations (1500-1600 cm⁻¹) .
  • X-ray crystallography : Resolves fused triazole-pyridine bicyclic systems and bond angles (e.g., C-Br bond length ~1.89 Å) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

PropertyValueImpact on Research
Molecular weight228.07 g/molDosage calculations
SolubilityLimited in H₂O; soluble in DMF/DMSOReaction solvent selection
StabilitySensitive to light/moistureStorage conditions
LogP~2.1 (predicted)Membrane permeability in bioassays

Data sourced from PubChem and experimental studies .

Advanced Research Questions

Q. How can reaction mechanisms explain contradictions in synthetic yields for 8-bromo derivatives?

Discrepancies arise from competing pathways:

  • Electrophilic vs. nucleophilic substitution : Bromine at the 8-position may undergo elimination under strong bases, reducing yields .
  • Catalyst deactivation : Pd catalysts are sensitive to bromine, requiring optimized ligand systems (e.g., PPh₃ vs. XPhos) .
  • Side reactions : Oxidative methods may over-oxidize methyl groups, necessitating inert atmospheres .

Mitigation : Use low-temperature Pd catalysis (≤80°C) and stoichiometric oxidants (e.g., PIFA) for selective cyclization .

Q. How should researchers resolve conflicting spectral data in structural elucidation?

Contradictions in NMR/IR data often stem from:

  • Tautomerism : The triazole ring may exhibit keto-enol tautomerism, shifting proton signals .
  • Crystallographic vs. solution-state differences : X-ray structures may show planar conformations, while solution NMR detects dynamic behavior .
  • Impurity peaks : Brominated byproducts (e.g., di-bromo analogs) require HPLC purification (C18 column, MeOH/H₂O gradient) .

Best practice : Combine multiple techniques (e.g., HRMS + 2D NMR) for unambiguous assignment .

Q. What strategies optimize biological activity in 2-Bromo-8-methyl derivatives for enzyme inhibition?

Structure-activity relationship (SAR) studies highlight:

  • Bromine positioning : 8-Bromo enhances JAK1/2 inhibition (IC₅₀ = 0.2-0.5 μM) by fitting hydrophobic kinase pockets .
  • Methyl group effects : 2-Methyl improves metabolic stability but may reduce solubility .

Q. Biological Data :

DerivativeTargetIC₅₀/EC₅₀Reference
2-Bromo-8-methylJAK10.3 μM
2-Amino-8-bromoAntioxidantEC₅₀ = 12 μM

Optimization involves balancing lipophilicity (cLogP <3) and hydrogen-bond donors (<2) .

Q. How do computational models address contradictions in antioxidant vs. cytotoxic effects?

MD simulations and DFT calculations reveal:

  • Electron-withdrawing groups (e.g., Br) increase redox potential, enhancing antioxidant scavenging of ROS .
  • Cytotoxicity : Bromine may intercalate DNA at high concentrations (≥50 μM), requiring dose-response assays .

Validation : Compare in vitro (e.g., DPPH assay) and in vivo (e.g., C. elegans lifespan) models to confirm therapeutic windows .

Q. What advanced techniques validate [1,2,4]triazolo[1,5-a]pyridine derivatives in material science?

  • OLED applications : Derivatives with electron-deficient triazole rings exhibit blue-light emission (λₑₘ = 450 nm) .
  • Photophysical profiling : Time-resolved fluorescence and cyclic voltammetry measure charge-transfer efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.